molecular formula C17H17N5O B12927588 Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- CAS No. 647376-37-2

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-

Cat. No.: B12927588
CAS No.: 647376-37-2
M. Wt: 307.35 g/mol
InChI Key: HYKGTENANDWVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- is a heterocyclic compound featuring a benzamide core linked via an ethylenediamine group to a 6-aminoquinazoline moiety. Quinazoline derivatives are widely studied for their biological activities, including kinase inhibition and anticancer properties, due to their ability to mimic purine bases in ATP-binding pockets . The ethylenediamine linker may enhance flexibility and binding interactions, while the 6-amino group on the quinazoline ring could improve solubility and hydrogen-bonding capacity .

Chemical Reactions Analysis

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(2-((6-Aminoquinazolin-4-yl)amino)ethyl)benzamide has been extensively studied for its antiviral properties. It has shown 4- to 7-fold higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus, an avian paramyxovirus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline-Linked Benzamide Derivatives

Benzoic Acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]- (CAS 57343-54-1)

  • Structural Differences: Replaces the ethylenediamine linker with a methylamino group and substitutes the benzamide with a benzoic acid. The quinazoline ring contains 2,4-diamino and 5-chloro substituents.
  • Implications: The carboxylic acid group may reduce cell permeability compared to the benzamide, while the chloro substituent could enhance electrophilic interactions.

Benzamide, 3-[(6-bromo-4-phenyl-2-quinazolinyl)amino]-N-(4-methylphenyl)- (CAS 332118-08-8)

  • Structural Differences : Features a bromo and phenyl group on the quinazoline ring and a p-tolyl group on the benzamide.
  • Implications: The bromine atom increases molecular weight (509.4 g/mol) and lipophilicity, which may enhance membrane penetration but reduce solubility. The bulky phenyl group could sterically hinder target binding compared to the smaller amino group in the target compound .

Heterocyclic Analogs with Modified Cores

Benzenamine, 4-(6-methyl-2-benzothiazolyl)- (CAS 92-36-4)

  • Structural Differences : Replaces the quinazoline with a benzothiazole ring and lacks the benzamide group.
  • Reported melting points (e.g., 148–150°C) suggest higher crystallinity compared to typical quinazoline derivatives .

Pharmacologically Optimized Derivatives

N-[4-Methyl-3-[[4-(6-Methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-Methyl-1-piperazinyl)methyl]benzamide (CAS 1032314-85-4)

  • Structural Differences : Incorporates a pyrimidine-pyridine hybrid and a piperazinylmethyl group.
  • Implications : The piperazine moiety may improve solubility and pharmacokinetics, while the pyrimidine-pyridine system could broaden kinase inhibition profiles. Safety data from its SDS highlight precautions for handling reactive intermediates .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
Target Compound Not Provided Not Provided 6-aminoquinazoline, ethylenediamine linker Hypothesized enhanced solubility
Benzoic Acid, 4-[[(2,4-diamino-5-chloro-6-quinazolinyl)methyl]amino]- C15H13ClN6O2 368.76 2,4-diamino-5-chloro, methylamino linker Potential electrophilic interactions
Benzamide, 3-[(6-bromo-4-phenyl-2-quinazolinyl)amino]-N-(4-methylphenyl)- C28H21BrN4O 509.40 6-bromo-4-phenyl, p-tolyl High lipophilicity
Benzenamine, 4-(6-methyl-2-benzothiazolyl)- C14H12N2S 240.32 Benzothiazole, methyl group Melting point: 148–150°C

Research Findings and Implications

  • Substituent Effects: Amino groups (e.g., 6-amino in the target compound) generally improve solubility and hydrogen-bonding capacity, whereas halogens (e.g., bromine in ) enhance lipophilicity but may introduce toxicity risks.
  • Biological Activity: Quinazoline derivatives with amino groups (target compound) are often associated with kinase inhibition, while benzothiazoles () are explored for antimicrobial applications.

Biological Activity

Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- (CAS Number: 647376-37-2) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of histone deacetylases (HDACs). This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications in cancer therapy.

Chemical Structure and Properties

The molecular formula of Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]- is C17H17N5OC_{17}H_{17}N_{5}O, with a molecular weight of 335.4 g/mol. The compound features a benzamide core linked to a quinazolinyl moiety, which is significant for its biological activity.

Benzamide derivatives are primarily known for their role as histone deacetylase inhibitors . HDACs play a crucial role in the regulation of gene expression through the modification of histones, which can influence cancer cell proliferation and survival. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns that can suppress tumor growth.

Inhibition of Histone Deacetylases

A significant study evaluated a series of quinazolinyl-containing benzamide derivatives, including Benzamide, 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]-, for their inhibitory effects on HDAC1. The findings indicated that certain derivatives exhibited superior inhibitory activity compared to established HDAC inhibitors such as MS-275. Specifically, compound 11a demonstrated:

  • HDAC1 Inhibition : Strong selectivity for HDAC1 over other isoforms (HDAC2, HDAC6, HDAC8).
  • Anti-Proliferative Activity : Effective against cancer cell lines such as Hut78, K562, Hep3B, and HCT116, with no adverse effects on normal human cells.
  • In Vivo Efficacy : Significant antitumor activity was observed in A549 tumor xenograft models, indicating potential therapeutic applications in oncology .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of Benzamide derivatives suggest favorable absorption and distribution characteristics. Compound 11a was noted for its acceptable safety profile during preclinical evaluations, making it a promising candidate for further clinical investigation .

Case Studies

Case Study 1: Antitumor Activity in Xenograft Models

In a controlled study involving A549 lung cancer xenografts in mice treated with compound 11a:

  • Tumor growth was significantly inhibited compared to control groups.
  • The treatment led to an increase in acetylated histones within tumor tissues, confirming the mechanism of action through HDAC inhibition.

Case Study 2: Selectivity and Toxicity Evaluation

A comparative analysis was conducted to evaluate the selectivity of Benzamide derivatives against various HDAC isoforms. The results highlighted:

  • Minimal off-target effects on normal cells.
  • Enhanced selectivity towards HDAC1 with reduced toxicity profiles compared to traditional chemotherapy agents .

Summary Table of Biological Activities

Activity Observation
HDAC Inhibition Strong inhibition of HDAC1
Cancer Cell Lines Tested Hut78, K562, Hep3B, HCT116
In Vivo Efficacy Significant tumor growth inhibition
Safety Profile Acceptable with no adverse effects on normal cells

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-[2-[(6-amino-4-quinazolinyl)amino]ethyl]benzamide to improve yield and purity?

  • Methodological Answer: Optimize reaction conditions by adjusting temperature, solvent polarity, and catalyst concentration. For example, triethylamine is commonly used to deprotonate intermediates in cyclization reactions, as seen in quinazolinone synthesis . Purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization in polar solvents (e.g., ethanol) can enhance purity. Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding patterns .
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC-MS to assess purity (>98%) and molecular ion consistency .
  • Melting point analysis to compare with literature values and detect impurities .

Q. How should researchers design in vitro assays to evaluate antimicrobial activity?

  • Methodological Answer:

  • Bacterial/Fungal Strains: Use Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Assay Protocol: Employ broth microdilution to determine minimum inhibitory concentration (MIC). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO).
  • Data Interpretation: Compare inhibition zones or MIC values to standards, noting structural motifs (e.g., quinazolinyl groups) that enhance activity .

Advanced Research Questions

Q. What computational approaches predict the binding affinity of this compound with kinase targets?

  • Methodological Answer:

  • Docking Studies: Use Glide XP to model hydrophobic enclosure and hydrogen-bond networks. Prioritize targets like EGFR or VEGFR, where quinazoline derivatives are known inhibitors .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.
  • Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding, correlating with experimental IC₅₀ values .

Q. How can divergent biological activity data across structural analogues be systematically analyzed?

  • Methodological Answer:

  • SAR Analysis: Compare substituents (e.g., trifluoromethyl vs. chloro) on the benzamide and quinazolinyl moieties. Use clustering algorithms to group compounds by activity profiles.
  • Statistical Modeling: Apply multivariate regression to identify key descriptors (e.g., logP, polar surface area) influencing potency .
  • Meta-Analysis: Reconcile discrepancies by standardizing assay conditions (e.g., cell line viability protocols) .

Q. What strategies elucidate the mechanism of action in cancer cell lines?

  • Methodological Answer:

  • Enzyme Inhibition Assays: Test inhibition of tyrosine kinases (e.g., EGFR) using ADP-Glo™ kits.
  • Gene Expression Profiling: Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, angiogenesis).
  • Cellular Imaging: Use fluorescence-labeled probes to track compound localization (e.g., mitochondrial targeting) .

Q. How are structure-activity relationship (SAR) studies conducted to identify critical functional groups?

  • Methodological Answer:

  • Analog Synthesis: Modify the ethylamino linker length or substitute the quinazolinyl 6-amino group with methyl/cyano variants.
  • Biological Testing: Screen analogues for cytotoxicity (MTT assay) and selectivity (kinase panel profiling).
  • 3D-QSAR: Develop CoMFA/CoMSIA models to map electrostatic/hydrophobic fields driving activity .

Q. What best practices reconcile contradictory pharmacokinetic data in preclinical studies?

  • Methodological Answer:

  • Standardize Protocols: Control variables like administration route (oral vs. IV), dosing frequency, and animal strain.
  • Bioanalytical Validation: Use LC-MS/MS to quantify plasma/tissue concentrations, ensuring detection limits <1 ng/mL.
  • Compartmental Modeling: Apply PK-Sim® to simulate absorption/distribution, adjusting for protein binding or metabolic instability .

Properties

CAS No.

647376-37-2

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

4-[2-[(6-aminoquinazolin-4-yl)amino]ethyl]benzamide

InChI

InChI=1S/C17H17N5O/c18-13-5-6-15-14(9-13)17(22-10-21-15)20-8-7-11-1-3-12(4-2-11)16(19)23/h1-6,9-10H,7-8,18H2,(H2,19,23)(H,20,21,22)

InChI Key

HYKGTENANDWVQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.